molecular formula C20H19N5 B2618201 5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902036-69-5

5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2618201
CAS RN: 902036-69-5
M. Wt: 329.407
InChI Key: FKSVEZHOTYYEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H19N5 and its molecular weight is 329.407. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Mycobacterial Activity

Research has highlighted the synthesis and exploration of pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, particularly for the treatment of Mycobacterium tuberculosis. Structural modifications, such as the inclusion of a variety of substituents, have shown to significantly affect their activity against M. tuberculosis, indicating their potential as therapeutic agents in combating tuberculosis (Sutherland et al., 2022).

Antimicrobial and Antifungal Properties

Compounds derived from pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit significant antibacterial activity, providing a foundation for the development of new antibacterial agents. The structural diversity of these compounds offers a wide range of applications in antimicrobial research (Rahmouni et al., 2014).

Surface Coating and Printing Ink Additives

The incorporation of pyrazolo[1,5-a]pyrimidine derivatives into polyurethane varnishes and printing ink pastes has shown to endow these materials with antimicrobial properties. This application is particularly relevant in the development of antimicrobial surface coatings, contributing to the hygiene and durability of coated surfaces and printed materials (El‐Wahab et al., 2015).

Antiviral Activity

Further research into pyrazolo[1,5-a]pyrimidines has uncovered their potential as antiviral agents. Specific derivatives have been synthesized and shown to exhibit strong in vitro antiviral activity against herpes simplex virus, suggesting their utility in antiviral therapy and the broader field of infectious disease research (Tantawy et al., 2012).

Histone Lysine Demethylase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have also been identified as potent inhibitors of histone lysine demethylases (KDMs), which play crucial roles in epigenetic regulation. These compounds exhibit selectivity and cellular permeability, making them promising candidates for the development of novel epigenetic modulators with potential applications in cancer therapy and beyond (Bavetsias et al., 2016).

properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-14-6-8-16(9-7-14)18-13-23-25-19(11-15(2)24-20(18)25)22-12-17-5-3-4-10-21-17/h3-11,13,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSVEZHOTYYEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.